molecular formula C22H31N3O2 B6788199 N-(1-cyclohexyl-2-oxopiperidin-3-yl)-1-pyridin-3-ylcyclopentane-1-carboxamide

N-(1-cyclohexyl-2-oxopiperidin-3-yl)-1-pyridin-3-ylcyclopentane-1-carboxamide

Cat. No.: B6788199
M. Wt: 369.5 g/mol
InChI Key: RGVBVFZTDKJVJX-UHFFFAOYSA-N
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Description

N-(1-cyclohexyl-2-oxopiperidin-3-yl)-1-pyridin-3-ylcyclopentane-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring fused with a cyclohexyl group, a pyridine ring, and a cyclopentane carboxamide moiety, making it a multifaceted molecule with diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-(1-cyclohexyl-2-oxopiperidin-3-yl)-1-pyridin-3-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c26-20-19(11-7-15-25(20)18-9-2-1-3-10-18)24-21(27)22(12-4-5-13-22)17-8-6-14-23-16-17/h6,8,14,16,18-19H,1-5,7,9-13,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVBVFZTDKJVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCC(C2=O)NC(=O)C3(CCCC3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexyl-2-oxopiperidin-3-yl)-1-pyridin-3-ylcyclopentane-1-carboxamide typically involves multi-step organic synthesis techniques. The process begins with the preparation of the piperidine ring, followed by the introduction of the cyclohexyl group through a cyclization reaction. The pyridine ring is then attached via a nucleophilic substitution reaction, and the final step involves the formation of the cyclopentane carboxamide moiety through an amide coupling reaction. Common reagents used in these reactions include cyclohexanone, piperidine, pyridine, and carboxylic acid derivatives, under conditions such as reflux, catalytic hydrogenation, and acid or base catalysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclohexyl-2-oxopiperidin-3-yl)-1-pyridin-3-ylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(1-cyclohexyl-2-oxopiperidin-3-yl)-1-pyridin-3-ylcyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes, owing to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-cyclohexyl-2-oxopiperidin-3-yl)-1-pyridin-3-ylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit or activate certain enzymes, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclohexyl-2-oxopiperidin-3-yl)-1-(2,2-difluorocyclohexyl)methanesulfonamide
  • N-[(2S)-1-(1,3-dihydroisoindol-2-yl)-1-oxopropan-2-yl]-2-(6-oxopiperidin-2-yl)acetamide

Uniqueness

Compared to similar compounds, N-(1-cyclohexyl-2-oxopiperidin-3-yl)-1-pyridin-3-ylcyclopentane-1-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.

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